Bis(2-hydroxyethyl) adipate

概要

説明

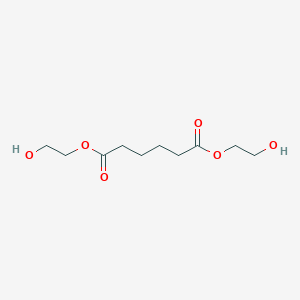

Bis(2-hydroxyethyl) adipate is a chemical compound that is not directly discussed in the provided papers. However, it is related to the field of polymer chemistry and plasticizers, as seen in the context of similar compounds and their applications in the provided research data. For instance, the synthesis of polyesters with pendant hydroxyl groups and the preparation and plasticizing characteristics of N,N-bis(2-alkoxyethyl) amides of long-chain fatty acids are closely related to the chemistry of bis(2-hydroxyethyl) adipate.

Synthesis Analysis

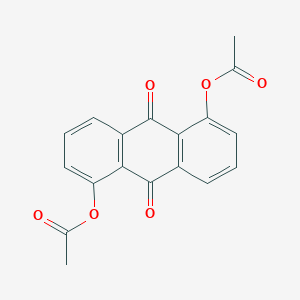

The synthesis of related compounds involves various catalytic and polymerization methods. For example, enzymatic polymerization is used to create biobased polyesters , and quaternary onium salts catalyze the polyaddition of bis(oxetane) with dicarboxylic acids . The synthesis of bis(2-azido ethyl) adipate provides insight into the synthesis of adipate derivatives, which may share similarities with the synthesis of bis(2-hydroxyethyl) adipate.

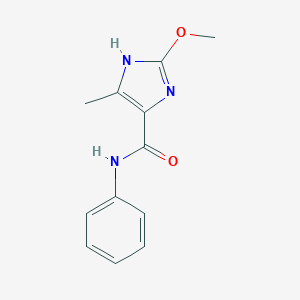

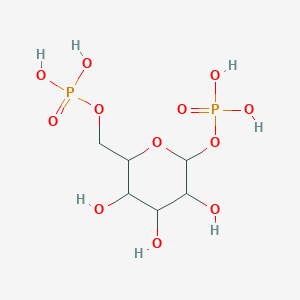

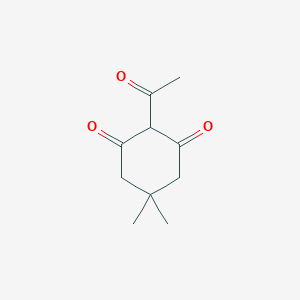

Molecular Structure Analysis

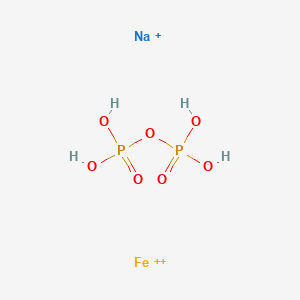

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. The structure of bis(2-azido ethyl) adipate has been established using IR and NMR , which are common techniques that could also be applied to bis(2-hydroxyethyl) adipate. The X-ray crystallography of a bis(mu-hydroxo)diiron(III) complex exemplifies the detailed structural analysis that can be performed on related compounds.

Chemical Reactions Analysis

The chemical reactions involving similar compounds include the polymerization of monomers to form conducting polymers , and the hydroxylation reaction of alkanes by a bis(mu-hydroxo)diiron(III) complex . These reactions highlight the reactivity of bis-compounds and their potential in forming complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized in several studies. For instance, the plasticizing characteristics of N,N-bis(2-alkoxyethyl) amides and the properties of polyesters made from bis(hydroxycyclohexyl) propane and adipic acid provide insights into the behavior of similar adipate-based materials. The thermal behavior and activation energy of bis(2-azido ethyl) adipate are also relevant to understanding the stability and reactivity of bis(2-hydroxyethyl) adipate.

科学的研究の応用

1. Sensor Development

Bis(2-hydroxyethyl) adipate has been utilized in the development of membrane sensors. These sensors, based on artificial lipids and plasticizers, exhibit high selectivity and sensitivity to the bitterness of drugs, correlating well with sensory scores. This application is significant in evaluating the bitterness of various drug formulations accurately (Kobayashi et al., 2009).

2. Analysis of Immersed Plastic Solutions

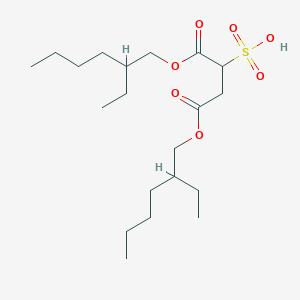

The compound has been identified in studies determining di(2-ethyl hexyl)adipate in immersed plastic solutions. Techniques such as solid-phase microextraction coupled with gas chromatography-mass spectrometry have been developed for this purpose, providing a sensitive and simple analytical method (Yang Zuo-jun, 2003).

3. Coordination Polymers

Research involving hydrothermal reactions of divalent metal salts, adipic acid, and bis(4-pyridylmethyl)piperazine has led to the generation of coordination polymers. These polymers demonstrate varied two-dimensional and three-dimensional topologies, depending on several factors like the coordination environment and adipate conformation (Banisafar et al., 2011).

4. Bio-Based Plasticizer Development

Bis(2-hydroxyethyl) adipate has been referenced in the context of developing green, bio-based plasticizers. These new plasticizers, compared with traditional ones like bis(2-ethylhexyl)adipate, have shown potential in enhancing the cold resistance of poly(vinyl chloride), indicating a significant advancement in eco-friendly material development (Liu et al., 2021).

5. Environmental Toxicity Studies

Studies have assessed the respiratory inhibition effect of Bis (2-butoxyethyl) adipate on activated sludge, an important consideration in environmental toxicity and wastewater treatment (Apparao et al., 2015).

6. Ionic Liquid Lubricants

The compound has also been explored in the development of protic ionic liquid lubricants. These lubricants, made from organic anions and cations, including bis(2-hydroxyethyl) adipate derivatives, have been tested for their tribological performance, offering potential applications in various mechanical and industrial processes (Espinosa et al., 2013).

Safety And Hazards

“Bis(2-hydroxyethyl) adipate” should be handled with care to avoid contact with skin, eyes, or clothing, and ingestion or inhalation should be avoided . It forms explosive mixtures with air on intense heating, and the development of hazardous combustion gases or vapors is possible in the event of fire .

将来の方向性

特性

IUPAC Name |

bis(2-hydroxyethyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c11-5-7-15-9(13)3-1-2-4-10(14)16-8-6-12/h11-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZKTFHQZNLYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)OCCO)CC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40021-83-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(1,6-dioxo-1,6-hexanediyl)bis[ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40021-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10168781 | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-hydroxyethyl) adipate | |

CAS RN |

1700-12-5 | |

| Record name | 1,6-Bis(2-hydroxyethyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。